molecular formula C12H8BrN3O5 B5416918 6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5416918
M. Wt: 354.11 g/mol
InChI Key: UCKWOQZFDRKOMP-IWQZZHSRSA-N
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Description

6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has been extensively researched due to its potential applications in various fields of science. This compound is commonly known as BPN or Bromopyruvic Acid Nitrophenyl Ester. It is a yellow crystalline powder that is soluble in water and organic solvents. BPN is a potent inhibitor of enzymes involved in the energy metabolism of cancer cells, making it a promising candidate for cancer treatment.

Mechanism of Action

BPN inhibits the activity of enzymes involved in the energy metabolism of cancer cells, specifically pyruvate kinase and lactate dehydrogenase. These enzymes are critical for the production of ATP, the energy currency of cells. By inhibiting these enzymes, BPN disrupts the energy metabolism of cancer cells, leading to a decrease in cell viability and proliferation.
Biochemical and Physiological Effects:
BPN has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. This is due to the differential expression of pyruvate kinase and lactate dehydrogenase in cancer cells compared to normal cells. BPN has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.

Advantages and Limitations for Lab Experiments

BPN has several advantages for lab experiments. It is a potent inhibitor of enzymes involved in the energy metabolism of cancer cells, making it a useful tool for studying the role of these enzymes in cancer biology. BPN is also relatively easy to synthesize, making it readily available for research purposes. However, BPN has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.

Future Directions

There are several future directions for research on BPN. One area of interest is the development of BPN derivatives with improved stability and solubility. Another area of interest is the combination of BPN with other cancer therapies to enhance its efficacy. Additionally, the use of BPN as a diagnostic tool for cancer detection is an area of active research. Overall, BPN has great potential for the development of new cancer therapies and further research is needed to fully explore its applications.

Synthesis Methods

The synthesis of BPN involves the reaction of 3-bromo-4-hydroxybenzaldehyde with malonic acid in the presence of a base to form a pyrimidinedione intermediate. This intermediate is then coupled with nitrophenyl bromide using a coupling agent to form BPN. The synthesis of BPN is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

BPN has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of enzymes involved in the energy metabolism of cancer cells, leading to a decrease in cell viability and proliferation. BPN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These properties make BPN a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

6-[(Z)-2-(3-bromo-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O5/c13-7-5-6(2-4-9(7)17)1-3-8-10(16(20)21)11(18)15-12(19)14-8/h1-5,17H,(H2,14,15,18,19)/b3-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKWOQZFDRKOMP-IWQZZHSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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